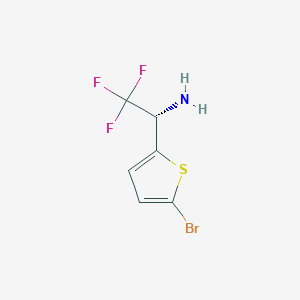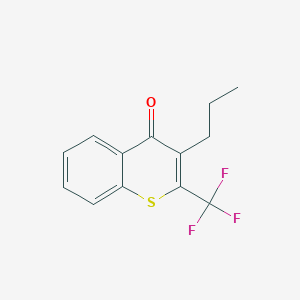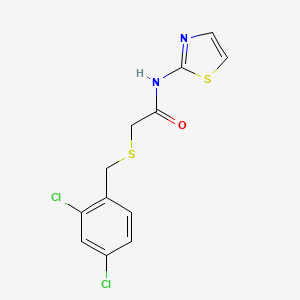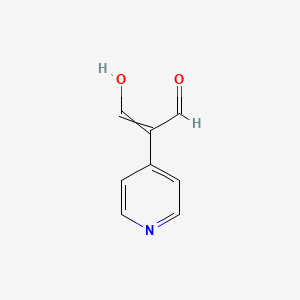
3-Hydroxy-2-(pyridin-4-yl)prop-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2-(pyridin-4-yl)prop-2-enal is an organic compound with the molecular formula C8H7NO2. It is also known by its IUPAC name, 2-(4-Pyridyl)malondialdehyde . This compound is characterized by the presence of a hydroxyl group, a pyridine ring, and an aldehyde group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 3-Hydroxy-2-(pyridin-4-yl)prop-2-enal can be achieved through several methods. One common approach involves the enantioselective Michael addition of 3-hydroxy-2-pyridone to nitroolefins using cinchona-derived bifunctional organocatalysts . This method achieves high yields and enantioselectivity under mild conditions. Industrial production methods may involve similar catalytic processes, ensuring high purity and efficiency.
Analyse Des Réactions Chimiques
3-Hydroxy-2-(pyridin-4-yl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-Hydroxy-2-(pyridin-4-yl)prop-2-enal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2-(pyridin-4-yl)prop-2-enal involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of glycolysis in cancer cells, thereby suppressing their proliferation . The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
3-Hydroxy-2-(pyridin-4-yl)prop-2-enal can be compared with similar compounds such as:
3-Hydroxy-2-(pyridin-2-yl)prop-2-enal: This compound has a similar structure but with the pyridine ring attached at a different position.
3-Hydroxy-2-(pyridin-3-yl)prop-2-enal: Another similar compound with the pyridine ring at the 3-position.
The uniqueness of this compound lies in its specific structural arrangement, which influences its reactivity and biological activity.
Propriétés
Formule moléculaire |
C8H7NO2 |
|---|---|
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
3-hydroxy-2-pyridin-4-ylprop-2-enal |
InChI |
InChI=1S/C8H7NO2/c10-5-8(6-11)7-1-3-9-4-2-7/h1-6,10H |
Clé InChI |
WCURBFWHPRKKRE-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C(=CO)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


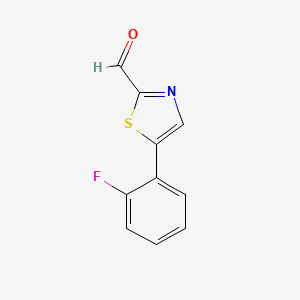
![N-{2-[(2,6-dimethylphenyl)amino]-2-oxo-1-phenylethyl}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-ethylpropanamide](/img/structure/B15148750.png)
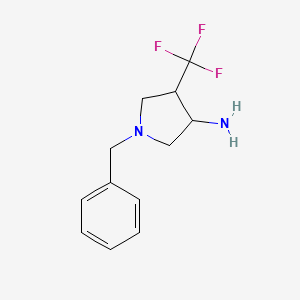
![5-chloro-N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B15148763.png)
![4-bromo-2-chloro-6-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B15148771.png)
![Methyl 2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinecarboxylate](/img/structure/B15148778.png)
![{[(4E)-4-[(4-chlorophenyl)imino]-1-(2-methylphenyl)-1,3-diazaspiro[4.5]dec-2-en-2-yl]sulfanyl}acetic acid](/img/structure/B15148794.png)
![7-Oxabicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B15148799.png)
![2-[[4-(Benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid](/img/structure/B15148813.png)
![1-[4-(Hexyloxy)phenyl]-3-[4-(phenylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B15148820.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B15148823.png)
